molecular formula C7H12ClN3O2 B13570262 methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride

methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride

Cat. No.: B13570262
M. Wt: 205.64 g/mol
InChI Key: LAGNKESEKJQGES-UHFFFAOYSA-N
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Description

Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, an aminomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl 5-(aminomethyl)-1-methylpyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-5(4-8)3-6(9-10)7(11)12-2;/h3H,4,8H2,1-2H3;1H

InChI Key

LAGNKESEKJQGES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CN.Cl

Origin of Product

United States

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